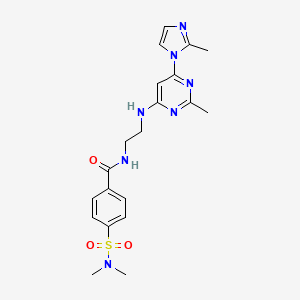
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C18H26N6O and its molecular weight is 342.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nonpeptide Agonist of the Urotensin-II Receptor
A study identified a compound related to the specified chemical as a nonpeptidic agonist of the urotensin-II receptor. This compound showed selective activity at the human UII receptor, indicating its potential as a pharmacological research tool and possibly a drug lead (Croston et al., 2002).
Unfolding of Heterocyclic Ureas
Another research focused on the synthesis and conformational study of heterocyclic ureas, including compounds similar to the specified chemical. These studies revealed the ability of these compounds to form multiply hydrogen-bonded complexes, useful in self-assembly and potentially mimicking peptide transitions (Corbin et al., 2001).
Biological Monitoring for Exposure to Insecticides
Research has also been conducted on the use of related pyrimidines for biological monitoring of exposure to the insecticide pirimicarb. Metabolites of pirimicarb were identified in human urine, demonstrating the utility of these compounds in occupational health and safety assessments (Hardt et al., 1999).
Synthesis of Pyrimidines
Studies on the synthesis of pyrimidines from related compounds have also been conducted. These syntheses are significant for the development of various pyrimidine derivatives with potential applications in pharmaceuticals and other areas (Dozorova et al., 1990).
Impacts on Circular Dichroism Measurements
A study on 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide, a compound related to the specified chemical, demonstrated its impact on circular dichroism measurements. This insight is crucial for accurate interpretation of data in biochemical and biophysical studies (Kubilius & Tu, 2017).
Synthesis with Nitriles
Research on the synthesis of 5-formylcytosine derivatives using 3-dimethylamino-2-formylpropenenitrile, a compound similar to the specified chemical, has been conducted. This synthesis is relevant for developing new compounds with potential therapeutic applications (Jachak et al., 1993).
Eigenschaften
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-12-6-7-15(10-13(12)2)22-18(25)20-9-8-19-17-21-14(3)11-16(23-17)24(4)5/h6-7,10-11H,8-9H2,1-5H3,(H,19,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZAJVSEHBWLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCNC2=NC(=CC(=N2)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4-Trifluoro-1-[3-(triazol-2-yl)azetidin-1-yl]butan-1-one](/img/structure/B2823231.png)
![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)





![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2823242.png)

![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)
![(6-Methoxypyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2823250.png)

